

Technical Guide: Mass Spectrometry

Characterization of 4-Benzoyloxycyclohexanone Oxime

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Compound of Interest

Compound Name:	(4-Hydroxyiminocyclohexyl) benzoate
CAS No.:	23968-54-9
Cat. No.:	B189701

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Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 4-benzoyloxycyclohexanone oxime (

, MW 233.26), a critical synthetic intermediate in the preparation of bioactive amines and lactams.

For researchers in drug development, accurate identification of this compound relies on distinguishing the competing fragmentation pathways of its two primary functional groups: the benzoate ester and the oxime. This guide compares the fragmentation performance of the underivatized oxime against its ketone precursor and trimethylsilyl (TMS) derivative, offering a validated protocol for structural confirmation.

Chemical Profile & Structural Analysis[1][2][3]

Property	Specification
IUPAC Name	4-(Benzoyloxy)cyclohexan-1-one oxime
Molecular Formula	
Exact Mass	233.1052 Da
Key Functional Groups	1.[1][2] Benzoate Ester (C4 position): Directs charge localization (PhCO ⁺).2. Oxime (C1 position): Subject to Beckmann-like rearrangement and dehydration.
Stereochemistry	Exists as E/Z isomers at the C=N bond; typically unresolved in standard EI-MS but separable by high-resolution GC.

Experimental Protocol: GC-MS Characterization

To ensure reproducible fragmentation data, the following acquisition parameters are recommended. This protocol minimizes thermal degradation (Beckmann rearrangement) in the injection port.

Instrument Configuration

- System: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).
- Ionization: Electron Impact (EI) at 70 eV.[1][3]
- Source Temperature: 230°C (High temps promote benzoate stability).
- Transfer Line: 280°C.

Chromatographic Conditions

- Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm.
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet: Splitless mode at 200°C.

- Critical Note: Keep inlet temperature <220°C. Higher temperatures induce thermal Beckmann rearrangement of the oxime prior to ionization, producing artifactual amide peaks.

Fragmentation Pattern Analysis

The mass spectrum of 4-benzoyloxycyclohexanone oxime is dominated by the stability of the benzoyl cation, with secondary pathways driven by the oxime functionality.

Primary Fragmentation Pathways

1. The Benzoate Signature (Base Peak)

The most abundant ions arise from the cleavage of the ester bond adjacent to the phenyl ring (α -cleavage).

- m/z 105 (Base Peak): The benzoyl cation (). This is the diagnostic marker for all benzoate esters.
- m/z 77: Phenyl cation (), formed by the loss of CO (28 Da) from m/z 105.
- m/z 51: Aromatic ring fragmentation (loss of acetylene from m/z 77).

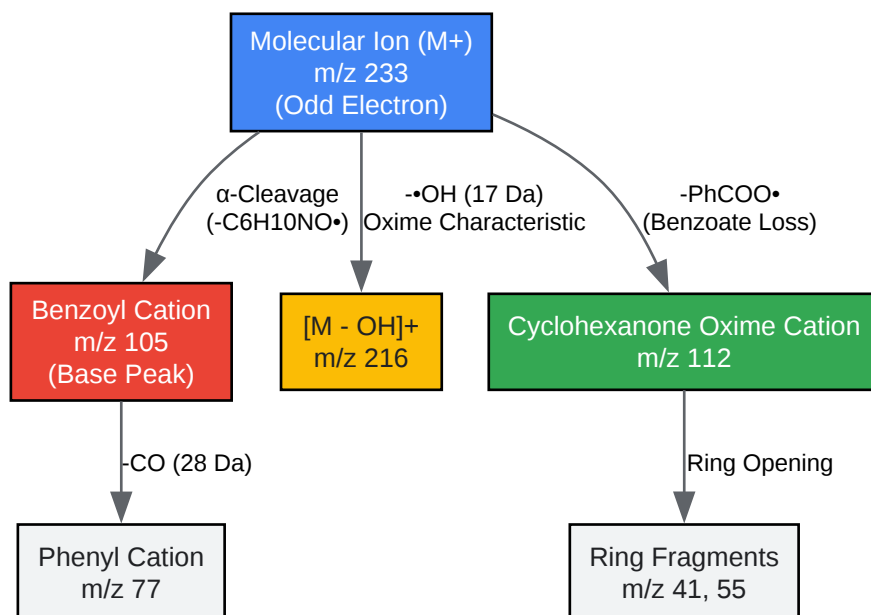
2. The Molecular Ion & Oxime Loss

- m/z 233 (): Typically low intensity (<5%) due to the lability of the ester bond. The odd mass confirms the presence of an odd number of nitrogens (Nitrogen Rule).[4]
- m/z 216 (): Loss of the hydroxyl radical () from the oxime group. This "M-17" peak is a specific identifier for oximes, distinguishing them from isomeric amides.

3. The Cyclohexane Scaffold

- m/z 112 (): Heterolytic cleavage of the C-O ester bond leaves the positive charge on the cyclohexane oxime ring.
- m/z 111 (): McLafferty-like rearrangement involving the transfer of a -hydrogen from the cyclohexane ring to the carbonyl oxygen of the benzoate, followed by elimination of neutral benzoic acid.

Visualizing the Fragmentation Mechanism



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Figure 1: Mechanistic fragmentation tree of 4-benzoyloxycyclohexanone oxime under 70 eV Electron Impact.

Comparative Analysis: Product vs. Alternatives

To validate the identity of the oxime, it must be compared against its direct precursor (the ketone) and its silylated derivative (used for enhanced quantification).

Table 1: Spectral Performance Comparison

Feature	4-Benzoyloxycyclohexanone Oxime (Target)	4-Benzoyloxycyclohexanone (Precursor)	TMS-Derivative (Alternative)
Molecular Ion ()	m/z 233 (Odd)	m/z 218 (Even)	m/z 305 (Odd)
Base Peak	m/z 105 (Benzoyl)	m/z 105 (Benzoyl)	m/z 105 (Benzoyl)
Diagnostic Loss	M-17 (Loss of OH)	M-28 (Loss of CO)	M-15 (Loss of CH ₃ from TMS)
Nitrogen Rule	Applies (Odd Mass)	Does not apply	Applies (Odd Mass)
Specificity	High (Oxime specific fragments)	Moderate (Generic benzoate)	Very High (Shifted mass)
Thermal Stability	Moderate (Risk of Beckmann)	High	High (Protects OH group)

Why Derivatize? (The TMS Alternative)

While the native oxime is detectable, derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is recommended for quantitative workflows.

- Reaction: Replaces the oxime with .
- Advantage: Eliminates thermal degradation in the GC inlet and improves peak shape.
- Key Fragment: The TMS derivative produces a strong m/z 73 () and a shifted molecular ion at m/z 305, providing unambiguous confirmation of the oxime functionality.

References

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